Chevalone B

Descripción general

Descripción

Chevalona B es un compuesto meroterpenoide aislado del extracto de acetato de etilo del hongo asociado a esponjas marinas Aspergillus similanensis. Ha mostrado una actividad antimicrobiana significativa contra bacterias Gram-positivas y Gram-negativas, Candida albicans y cepas multirresistentes del medio ambiente . La estructura de Chevalona B fue confirmada por espectroscopia de RMN 1D y 2D .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Chevalona B se suele aislar de fuentes naturales en lugar de sintetizarse químicamente. La fuente principal es el hongo asociado a esponjas marinas Aspergillus similanensis. El proceso de extracción implica el uso de acetato de etilo para obtener el compuesto del cultivo fúngico .

Métodos de producción industrial: Actualmente, no existen métodos de producción industrial a gran escala para Chevalona B. El compuesto se produce principalmente en laboratorios de investigación mediante la extracción de cultivos fúngicos .

Análisis De Reacciones Químicas

Biocatalytic Oxidation and Structural Rearrangement

Fungal meroditerpenoids undergo enzymatic oxidation to form derivatives with modified biological activities. For example:

-

C-3 Oxidation : The alcohol dehydrogenase OlcF' catalyzes the oxidation of Chevalone E's C-3 hydroxy group to a carbonyl, yielding Chevalone F (Figure 1A, ). This reaction is critical for subsequent hemiacetal or spirolactone formation.

-

Hemiacetal Formation : The C-20 hydroxy group in oxidized analogues reacts non-enzymatically with the C-3 carbonyl to form a six-membered hemiacetal bridge (e.g., Chevalone N, ).

| Reaction Type | Enzyme Involved | Product | Key Structural Feature |

|---|---|---|---|

| Alcohol dehydrogenation | OlcF' | Chevalone F (C-3 keto) | Carbonyl at C-3 |

| Non-enzymatic cyclization | N/A | Chevalone N | Hemiacetal bridge (A-ring) |

Cytochrome P450-Mediated Modifications

Co-expression of cytochrome P450 genes (e.g., cle2 and cle4) enables multi-step oxidative transformations:

-

C-20 Hydroxylation : Cle2 introduces a hydroxy group at C-20, facilitating further oxidation or cyclization (Figure 2B, ).

-

Synergistic Oxidation : Cle4 hydroxylates C-12 or C-14, producing derivatives like Chevalones O and P, which are C-3 keto analogues of earlier intermediates ( ).

Key Reaction Pathways :

-

Cle2 Pathway :

Chevalone E → C-20 hydroxylation → OlcF'-mediated C-3 oxidation → hemiacetal formation → Chevalone N. -

Cle4 Pathway :

Chevalone E → C-12/C-14 hydroxylation → OlcF' oxidation → Chevalones O/P ( ).

Chemical Derivatization Strategies

Non-enzymatic methods expand structural diversity:

-

Spirolactone Synthesis : Hemiacetal intermediates undergo acid-catalyzed lactonization to form spirolactones (e.g., 15-deoxyoxalicines, ).

-

Radical-Mediated Reactions : Silica particles induce oxidation of thiol-containing biomolecules to disulfides via surface-bound silyloxy radicals ( ). While not directly tested on chevalones, similar mechanisms could apply to sulfur-containing derivatives.

Biological Implications of Structural Modifications

Derivatized chevalones exhibit enhanced bioactivity:

-

Synergistic Anticancer Effects : Chevalone analogues combined with doxorubicin show improved inhibition of MDA-MB-231 breast cancer cell viability ( ).

-

Antiviral Potential : Structural complexity enables interaction with viral enzymes (e.g., NS5 methyltransferase), though specific data for Chevalone B remains unexplored ().

Analytical Methods for Reaction Monitoring

Studies employ advanced techniques to track reaction kinetics and products:

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Chevalone B exhibits notable antimicrobial properties, albeit with relatively weak efficacy compared to other compounds in its class.

- Activity Against Bacteria : In studies, this compound demonstrated minimal antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 50 µg/mL . This suggests potential but limited use as an antibacterial agent.

- Synergistic Effects : While this compound alone shows weak antibacterial properties, its potential synergistic effects with other antibiotics have been noted. For example, it may enhance the activity of certain antibiotics against resistant strains .

Cytotoxicity and Anticancer Properties

This compound has been investigated for its cytotoxic effects on various cancer cell lines:

- Cytotoxic Activity : The compound has shown significant cytotoxicity against KB (human oral epidermoid carcinoma) and NCI-H187 (human small cell lung cancer) cells, with IC50 values of 2.9 µg/mL and 9.8 µg/mL, respectively . This indicates a strong potential for use in cancer therapeutics.

- Combination Therapies : Research has indicated that this compound can be effective when used in combination with other chemotherapeutic agents. For instance, it has been observed to enhance the cytotoxic effects of doxorubicin on breast cancer cells .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for developing more potent derivatives:

- Chemical Derivatization : Recent studies have focused on chemically modifying this compound to create analogues with improved biological activities. These modifications aim to enhance its efficacy against cancer cells and bacteria while reducing toxicity .

- Crystallographic Studies : The crystallographic data and absolute stereochemistry of this compound have been determined, providing insights into its molecular structure that can inform future modifications and applications .

Case Studies

Several case studies highlight the applications of this compound in research:

- Study on Antimicrobial Compounds : A comprehensive study involving various marine-derived fungi reported on the antimicrobial properties of this compound alongside other meroterpenoids. The findings suggest that while this compound exhibits weaker activity, it contributes to a broader spectrum of antimicrobial agents derived from marine sources .

- Research on Cancer Cell Lines : In vitro studies have demonstrated that this compound effectively inhibits cell viability in multiple cancer cell lines, suggesting its potential as a lead compound for further development in anticancer therapies .

Mecanismo De Acción

Chevalona B ejerce sus efectos antimicrobianos al interrumpir la integridad de la membrana celular de las bacterias y los hongos. Esta interrupción conduce a la lisis y muerte celular. Los objetivos moleculares exactos y las vías implicadas aún se están investigando, pero se cree que Chevalona B interactúa con los lípidos y proteínas de la membrana .

Comparación Con Compuestos Similares

Chevalona B forma parte de una familia más amplia de meroterpenoides, que incluyen compuestos como Chevalona A, Chevalona C y Chevalona E . Estos compuestos comparten características estructurales similares, pero difieren en sus grupos funcionales específicos y actividades biológicas. Por ejemplo:

Chevalona A: Conocida por su actividad antimalárica.

Chevalona C: Exhibe actividad antimicobacteriana.

Chevalona E: Mejora el efecto antibiótico de la oxacilina contra Staphylococcus aureus resistente a la meticilina

Actividad Biológica

Chevalone B is a meroterpenoid compound derived from the fungus Eurotium chevalieri, notable for its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its cytotoxic effects, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Derivation

This compound is part of a larger family of chevalones, which are characterized by their complex structures. The compound has been isolated from various fungal sources, particularly marine-derived fungi. Its structural features contribute to its biological activities, making it a subject of interest in pharmacological research.

1. Cytotoxic Effects

This compound exhibits significant cytotoxicity against various cancer cell lines. Research indicates that it has IC50 values of:

| Cell Line | IC50 (µg/ml) |

|---|---|

| Lung carcinoma cells | 3.9 |

| Epidermal carcinoma cells | 2.9 |

| Breast cancer cell line (MDA-MB-231) | Synergistic with doxorubicin |

These findings suggest that this compound may enhance the efficacy of existing chemotherapeutic agents, potentially leading to improved treatment outcomes for cancer patients .

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties, particularly against antibiotic-resistant strains. Notably, Chevalone E, a related compound, has shown synergistic effects with oxacillin against methicillin-resistant Staphylococcus aureus (MRSA) . This synergy highlights the potential for this compound and its analogs in combating resistant bacterial infections.

The mechanisms underlying the biological activities of this compound are still under investigation. However, studies suggest that its cytotoxic effects may be mediated through apoptosis induction in cancer cells and disruption of bacterial cell wall synthesis in pathogens. Further research is necessary to elucidate these mechanisms fully.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Synergistic Effects : A study found that this compound enhances the cytotoxic effect of doxorubicin in breast cancer cells, indicating a potential for combination therapies in oncology .

- Antimicrobial Synergy : Research demonstrated that Chevalone E can enhance the activity of antibiotics against resistant strains, suggesting that this compound may share similar properties .

Propiedades

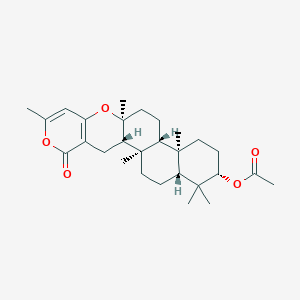

IUPAC Name |

[(1R,2S,11S,14R,15R,18S,20R)-1,7,11,15,19,19-hexamethyl-5-oxo-6,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),7-dien-18-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O5/c1-16-14-19-18(24(30)31-16)15-22-27(6)11-8-20-25(3,4)23(32-17(2)29)10-12-26(20,5)21(27)9-13-28(22,7)33-19/h14,20-23H,8-13,15H2,1-7H3/t20-,21+,22-,23-,26-,27+,28-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSLQXSSQAASGV-GPTGPEQGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC3C4(CCC5C(C(CCC5(C4CCC3(O2)C)C)OC(=O)C)(C)C)C)C(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C[C@H]3[C@@]4(CC[C@@H]5[C@@]([C@H]4CC[C@@]3(O2)C)(CC[C@@H](C5(C)C)OC(=O)C)C)C)C(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Chevalone B and what other compounds are often found alongside it?

A1: this compound is a secondary metabolite produced by various fungal species, including Aspergillus sp., Xylaria humosa, and Neosartorya species. It is often co-isolated with other meroterpenoids like Chevalone C and sartorypyrones, as well as various indole alkaloids like tryptoquivalines. [, , , ]

Q2: Does this compound exhibit any biological activity?

A2: While some studies indicate weak antibacterial activity, this compound generally demonstrates limited bioactivity in standard antimicrobial assays. For instance, it showed weak activity against Staphylococcus aureus and Enterococcus faecalis. [, , ] More research is needed to fully explore its potential bioactivities.

Q3: What is known about the structure of this compound?

A3: While the exact molecular formula and weight are not specified in the provided abstracts, the research confirms that this compound is a meroterpenoid, indicating it possesses a structure partially derived from terpenoid precursors. Its absolute stereochemistry has been determined through X-ray crystallography. []

Q4: Has the structure of this compound been modified to investigate structure-activity relationships (SAR)?

A4: While the provided research doesn't explicitly detail SAR studies on this compound, one study describes the isolation of Chevalone E, a new derivative, from the fungus Aspergillus similanensis. [] This discovery could pave the way for future investigations into the impact of structural modifications on this compound's activity.

Q5: What analytical techniques are used to characterize and study this compound?

A5: Researchers utilize a combination of techniques for this compound characterization, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This provides crucial structural information by analyzing the magnetic properties of atomic nuclei. []

- X-ray crystallography: This technique determines the three-dimensional structure of molecules, offering insights into the absolute configuration of this compound. [, ]

- High-performance liquid chromatography (HPLC): This method is used to separate, identify, and quantify components in a mixture. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.